

A Comparative Guide to the ^1H and ^{13}C NMR Analysis of 3-Benzyloxyaniline

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Compound of Interest

Compound Name: 3-Benzyloxyaniline

Cat. No.: B072059

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of molecular compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating such structures. This guide provides a detailed comparative analysis of the ^1H and ^{13}C NMR spectra of **3-benzyloxyaniline** and its ortho- and para-isomers, offering a valuable resource for spectral interpretation and compound identification.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the experimental ^1H and ^{13}C NMR spectral data for **3-benzyloxyaniline**, 2-benzyloxyaniline, and 4-benzyloxyaniline. The data is presented to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ^1H NMR Spectral Data

Compound	Functional Group	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3-Benzyloxyaniline	Aromatic-H	7.45 - 7.25	m	-
Aromatic-H	7.09	t	7.9	
Aromatic-H	6.40	dd	7.9, 2.1	
Aromatic-H	6.35	t	2.1	
Aromatic-H	6.28	dd	7.9, 2.1	
-CH ₂ -	5.03	s	-	
-NH ₂	3.71	br s	-	
2-Benzyloxyaniline	Aromatic-H	7.48 - 7.28	m	-
Aromatic-H	6.95 - 6.70	m	-	
-CH ₂ -	5.10	s	-	
-NH ₂	3.90	br s	-	
4-Benzyloxyaniline	Aromatic-H	7.42 - 7.28	m	-
Aromatic-H	6.83	d	8.8	
Aromatic-H	6.70	d	8.8	
-CH ₂ -	4.98	s	-	
-NH ₂	3.55	br s	-	

Table 2: ¹³C NMR Spectral Data

Compound	Carbon Atom	Chemical Shift (δ , ppm)
3-Benzyloxyaniline	C-O	159.4
	C-N	148.1
	C (benzyl)	137.2
	C-H (aromatic)	130.0, 128.6, 128.0, 127.5
	C-H (aromatic)	108.1, 107.8, 102.8
	-CH ₂ -	70.0
2-Benzyloxyaniline	C-O	146.8
	C-N	141.2
	C (benzyl)	137.4
	C-H (aromatic)	128.7, 128.1, 127.6
	C-H (aromatic)	121.7, 118.9, 115.6, 112.4
	-CH ₂ -	70.5
4-Benzyloxyaniline	C-O	152.6
	C-N	141.2
	C (benzyl)	137.6
	C-H (aromatic)	128.5, 127.9, 127.4
	C-H (aromatic)	116.2, 115.5
	-CH ₂ -	70.6

Experimental Protocol: ¹H and ¹³C NMR Analysis of Benzyloxyanilines

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

- **Sample Purity:** Ensure the analyte is of high purity to avoid interference from impurities in the spectra.
- **Solvent:** Dissolve 5-10 mg of the benzyloxylaniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Chloroform-d (CDCl_3) is a common choice for these compounds.
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **NMR Tube:** Use a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter.

2. NMR Spectrometer Setup:

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition:

- **^1H NMR:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically sufficient.
 - **Acquisition Parameters:**
 - Number of scans: 8-16
 - Relaxation delay (d_1): 1-2 seconds
 - Acquisition time: 2-4 seconds
- **^{13}C NMR:**

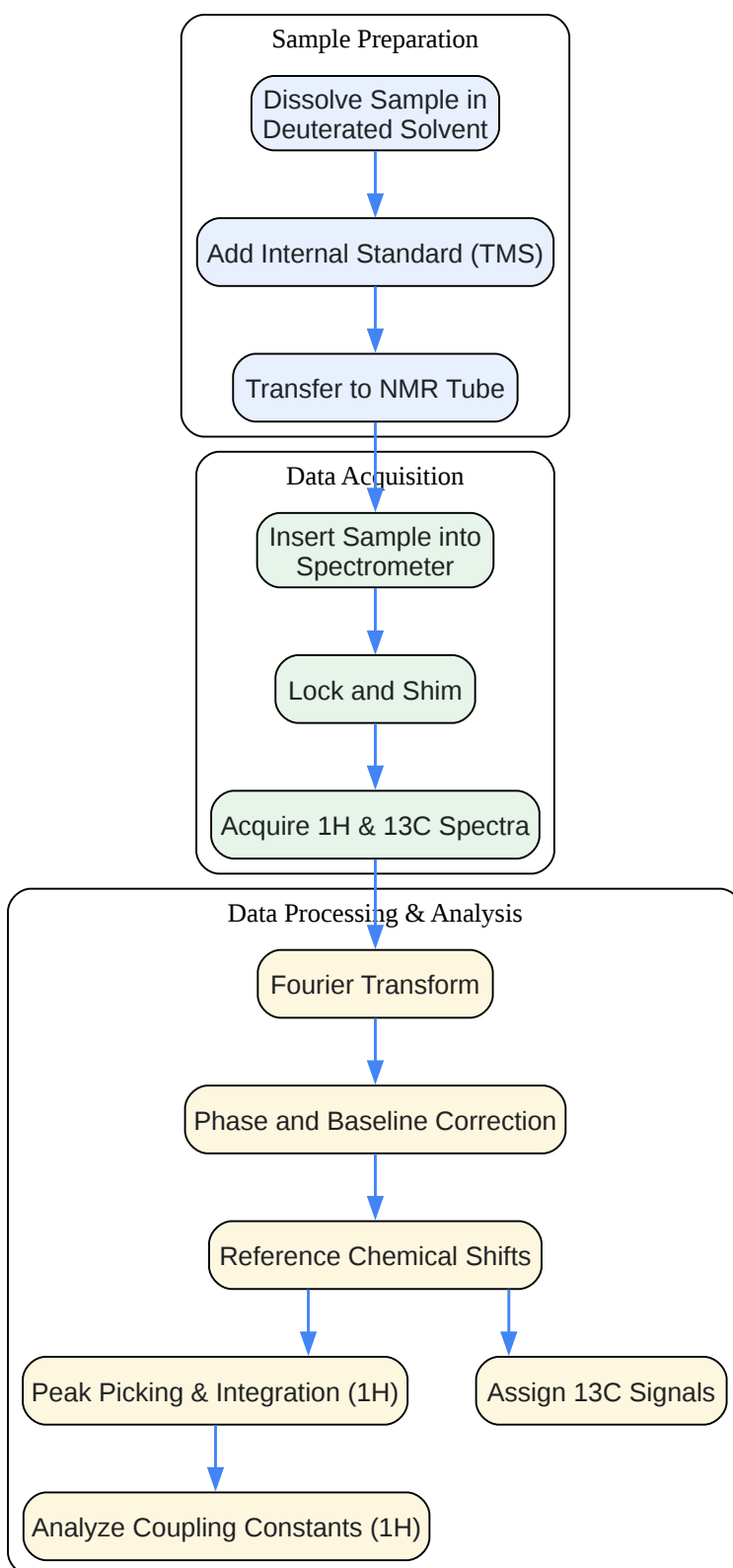
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
- Acquisition Parameters:
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay (d1): 2 seconds

4. Data Processing and Analysis:

- Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
- Chemical Shift Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
- Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analysis of Coupling Patterns: Analyze the splitting patterns (multiplicities) and measure the coupling constants (J) in the ^1H NMR spectrum to deduce the connectivity of protons.
- ^{13}C NMR Analysis: Assign the carbon signals based on their chemical shifts and, if necessary, by using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the type of carbon (CH , CH_2 , CH_3 , or quaternary).

Visualizing the NMR Analysis Workflow and Molecular Structure

To further clarify the process and the molecular structure under investigation, the following diagrams are provided.



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